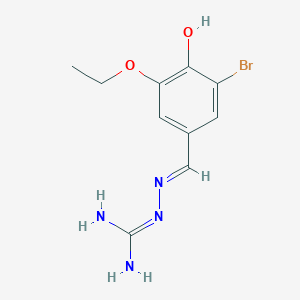

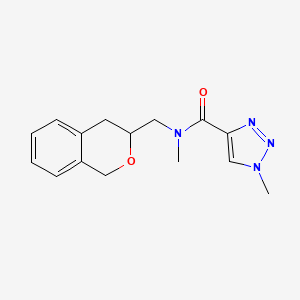

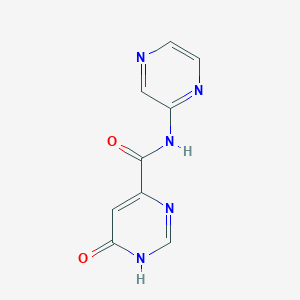

![molecular formula C10H12O3S B2894044 Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate CAS No. 137337-73-6](/img/structure/B2894044.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate” is a chemical compound . It is related to “Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol”, which has a molecular weight of 134.18 . The compound is generally a white to light yellow solid .

Synthesis Analysis

The synthesis of related compounds, such as tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, has been reported. These compounds are synthesized using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex .Physical And Chemical Properties Analysis

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate” is generally a white to light yellow solid . It is soluble in organic solvents such as ether, alcohol, and ketone .Wissenschaftliche Forschungsanwendungen

Silicon Organic Compounds in Industrial Chemistry

Silicon organic compounds, such as Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate, are crucial intermediates in various syntheses. They serve as target substances in industrial chemistry, particularly in the development of silane- and siloxane-based materials for electronics . These materials are used for their mechanical and dielectric properties, enhancing adhesion, improving dispersion of pigments, and providing crosslinking capabilities.

Polymer Synthesis and Crosslinking

The compound is involved in the polymerization processes due to the presence of acrylate and silocyclobutene groups. It contributes to the crosslinking of polymers, providing a benzocyclobutene fragment capable of thermal opening. This reaction forms active o-xylylenes, which are essential for creating polydiphenylethylene or cyclooctane structures .

Photoresists and Thermosets in Microelectronics

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate-related compounds are used in the production of photoresists and thermosets. These are crucial in the fabrication of high-density multilayer interconnect structures, which are integral to the microelectronics industry .

Catalysis in Chemical Synthesis

The compound plays a role in catalysis, particularly in the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes. This synthesis involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium (I) complex . The process showcases the compound’s utility in facilitating complex chemical transformations.

Advanced Material Development

In the realm of advanced materials, this compound is part of the synthesis of novel materials that are attractive for applications in photonics, composites, coatings, and adhesives. These materials often contain reactive functional groups that are essential for the development of cutting-edge technologies .

Biomedical Applications

While specific biomedical applications of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate were not directly found in the search, related silicon organic compounds are known to bind biomaterials. They are used to immobilize catalysts and increase the mechanical properties of composites, which can be extrapolated to potential uses in medical devices and implants .

Eigenschaften

IUPAC Name |

7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSWKCRVIXHSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

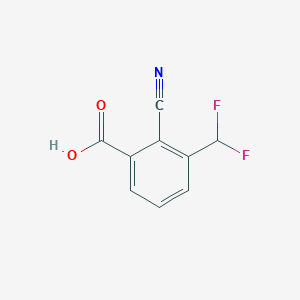

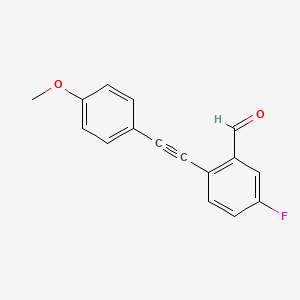

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)

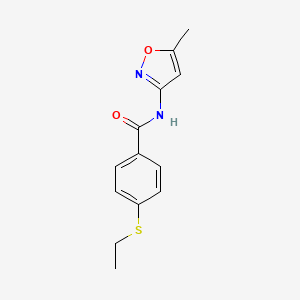

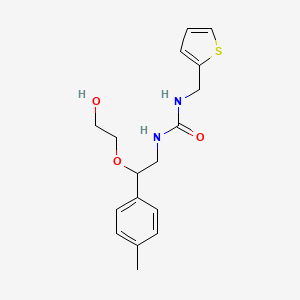

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)

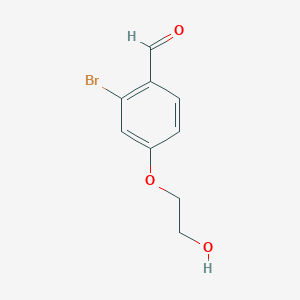

![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)

![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)

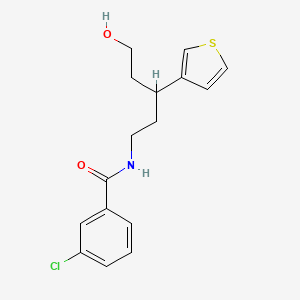

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)